molecular formula C11H10ClNO2 B169940 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 118306-97-1

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B169940
CAS No.: 118306-97-1
M. Wt: 223.65 g/mol
InChI Key: RRFQHTVONYSCEQ-UHFFFAOYSA-N
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Description

The compound “5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information about the chemical reactions of this compound is not available in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its appearance, density, melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the literature .

Scientific Research Applications

DNA Methyltransferase Inhibitors

Indole derivatives have been studied for their potential as DNA methyltransferase inhibitors, which can impact epigenetic processes. DNA methylation plays a crucial role in gene expression, and its alteration can lead to various diseases, including cancer. Indole-based inhibitors can restore tumor suppressor gene expression and exhibit antitumor effects in laboratory models (Goffin & Eisenhauer, 2002).

Indole Synthesis and Alkaloids

Indoles are a significant class of compounds in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a subject of extensive research, aiming to develop new methods and understand the classification of indole syntheses. These efforts contribute to the discovery and application of indole-based compounds in various scientific fields (Taber & Tirunahari, 2011).

Pharmacological Review of Chlorogenic Acid

While not an indole derivative, chlorogenic acid's study showcases the type of research conducted on naturally occurring compounds with potential health benefits. Chlorogenic acid has demonstrated a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This highlights the scientific interest in compounds that can impact human health and disease treatment strategies (Naveed et al., 2018).

5-Lipoxygenase Inhibitors

Research into inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the arachidonic acid pathway, indicates the potential therapeutic applications of chemical compounds in treating inflammatory conditions and diseases like asthma. Indole derivatives are among the compounds studied for their inhibitory effects on 5-LO, showcasing the diverse applications of indole-based research (Hofmann & Steinhilber, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Unfortunately, the mechanism of action for “5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one” is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, specific information about the safety and hazards of “5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one” is not available in the literature .

Future Directions

The future directions for research on “5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one” could include further investigation into its synthesis, properties, and potential applications. For example, research into similar compounds has focused on their potential use as antimicrobial and antiproliferative agents . Additionally, research into macrocyclization strategies for cyclic peptides and peptidomimetics could provide insights into new ways to synthesize and modify compounds like "this compound" .

Properties

IUPAC Name

5-(2-chloroacetyl)-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFQHTVONYSCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-97-1
Record name 5-(2-chloroacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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